DI-Tert-butylhydroxyphosphine

Beschreibung

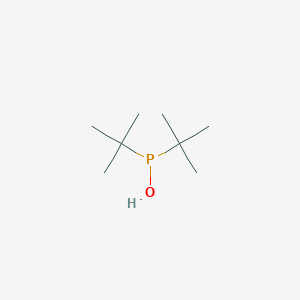

Structure

3D Structure

Eigenschaften

CAS-Nummer |

52809-04-8 |

|---|---|

Molekularformel |

C8H19OP |

Molekulargewicht |

162.21 g/mol |

IUPAC-Name |

ditert-butylphosphinous acid |

InChI |

InChI=1S/C8H19OP/c1-7(2,3)10(9)8(4,5)6/h9H,1-6H3 |

InChI-Schlüssel |

RKTKWZAIKQNOIU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)P(C(C)(C)C)O |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Di Tert Butylhydroxyphosphine

Precursor Synthesis and Stereocontrol

The primary precursors for synthesizing di-tert-butylhydroxyphosphine are di-tert-butylchlorophosphine (B1329828) and di-tert-butylphosphine (B3029888). The synthesis of these precursors is the foundational step in accessing the target compound.

Precursor Synthesis: Di-tert-butylchlorophosphine is a key intermediate. It is typically prepared through the reaction of phosphorus trichloride (B1173362) with a tert-butyl Grignard reagent, such as tert-butylmagnesium chloride. smolecule.com This organometallic addition must be carefully controlled to prevent the formation of tris(tert-butyl)phosphine. Another precursor, di-tert-butylphosphine, can be synthesized by the reduction of di-tert-butylchlorophosphine.

Stereocontrol in Synthesis: The development of P-chiral phosphines and their derivatives is a major focus in asymmetric catalysis. Achieving stereocontrol at the phosphorus center of this compound derivatives is challenging but has been accomplished using chiral auxiliaries. One effective strategy involves reacting tert-butyldichlorophosphine (B1583324) (t-BuPCl₂) with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reaction with a Grignard reagent, followed by removal of the auxiliary, allows for the isolation of P-chiral secondary phosphine (B1218219) oxides (SPOs). mcgill.ca

For instance, the use of chiral auxiliaries derived from amino alcohols has proven successful in the asymmetric synthesis of t-butyl-substituted SPOs. mcgill.ca The choice of auxiliary and the reaction conditions dictate the diastereoselectivity of the nucleophilic substitution at the phosphorus center. This methodology provides access to a library of enantiomerically enriched P-chiral secondary phosphine oxides with varying aryl or alkyl substituents. mcgill.ca

| Precursor | Synthesis Method | Key Considerations |

| Di-tert-butylchlorophosphine | Reaction of PCl₃ with tert-butylmagnesium chloride | Stoichiometry control to avoid over-alkylation |

| (R)- or (S)-tert-Butyl(aryl)phosphine Oxide | Reaction of t-BuPCl₂ with a chiral auxiliary, followed by a Grignard reagent (ArMgBr) | High diastereoselectivity, choice of auxiliary is critical |

Classical and Modern Synthetic Routes to this compound

Both long-established and contemporary methods are employed for the synthesis of this compound/oxide.

Classical Synthetic Routes: The most traditional and straightforward methods for preparing di-tert-butylphosphine oxide include:

Hydrolysis of Di-tert-butylchlorophosphine : This is a common and direct method where di-tert-butylchlorophosphine is reacted with water to yield di-tert-butylphosphine oxide and hydrochloric acid. smolecule.com The reaction is typically robust and high-yielding.

Oxidation of Di-tert-butylphosphine : The direct oxidation of the corresponding secondary phosphine, di-tert-butylphosphine, using an oxidizing agent like hydrogen peroxide or even atmospheric oxygen, readily forms the phosphine oxide. smolecule.com This method is effective but requires the prior synthesis of the air-sensitive secondary phosphine.

Modern Synthetic Routes: More recent synthetic strategies often focus on improving efficiency, safety, and substrate scope, frequently employing transition metal catalysis.

Catalytic Hydrolysis : Ruthenium complexes containing chlorophosphine ligands have been shown to facilitate the catalytic hydration of nitriles. In the reaction medium, the coordinated chlorophosphines undergo hydrolysis to generate the corresponding phosphinous acids (PR₂OH), which act as cooperative ligands in the catalytic cycle. rsc.orgdoi.org This in situ generation represents a modern application for these compounds.

Palladium-Catalyzed Cross-Coupling : Palladium catalysts are used to form phosphorus-carbon bonds. These reactions can involve the coupling of secondary phosphine oxides with electrophilic partners like aryl halides. smolecule.com This approach is particularly valuable for synthesizing asymmetrically substituted phosphine oxides.

Grignard Reagent and Diethyl Phosphite (B83602) : A versatile method for preparing various secondary phosphine oxides involves the reaction of Grignard reagents with diethyl phosphite. orgsyn.org This approach has been successfully applied to synthesize even highly sterically hindered species like di-tert-butylphosphine oxide. orgsyn.org

| Route | Description | Reagents | Typical Yield |

| Classical: Hydrolysis | Hydrolysis of the corresponding chlorophosphine. | R₂PCl, H₂O | High |

| Classical: Oxidation | Oxidation of the corresponding secondary phosphine. | R₂PH, H₂O₂ or O₂ | 85-95% smolecule.com |

| Modern: Catalytic Coupling | Pd-catalyzed coupling of secondary phosphine oxides with electrophiles. | SPO, Aryl-X, Pd-catalyst, Base | Variable |

| Modern: Grignard/Phosphite | Reaction of a Grignard reagent with a phosphite ester. | RMgX, (EtO)₂P(O)H | Good |

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound involves the systematic variation of reaction parameters to maximize yield and purity while minimizing reaction time and cost.

Key parameters for optimization include:

Solvent : The choice of solvent can significantly impact reaction rates and product solubility. For syntheses involving Grignard reagents, ethers like THF or Me-THF are common. mit.edu Solvent screening is crucial, especially during scale-up, to balance performance with processability, such as ease of work-up. mit.edu

Base/Catalyst : In coupling reactions, the choice of base (e.g., K₂CO₃, Cs₂CO₃) and catalyst system (e.g., palladium precursor and ligand) is critical. google.com For hydrolysis or oxidation routes, the concentration and type of acid, base, or oxidizing agent are tuned for optimal performance.

Temperature : Reaction temperature affects both the rate of reaction and the formation of byproducts. Many organophosphorus syntheses are conducted at low temperatures (e.g., 0 °C or -78 °C) to control reactivity and selectivity, particularly when using highly reactive intermediates like organolithiums or Grignard reagents. orgsyn.org

Reagent Stoichiometry : The molar ratio of reactants is a key factor. For instance, in the synthesis of phosphite precursors, adjusting the equivalents of a base like potassium tert-butoxide (KOtBu) can have a pronounced effect on both the yield and purity of the product. chemrxiv.org

A common optimization strategy is the Design of Experiments (DoE), where multiple variables are changed simultaneously to identify optimal conditions and interactions between variables efficiently. nih.govbeilstein-journals.org

| Parameter | Variation | Effect on Synthesis | Reference Example |

| Solvent | THF vs. MTBE vs. Me-THF | Affects yield, purity, and ease of work-up in phosphite synthesis. | mit.edu |

| Base | KOtBu vs. NaOtBu | Cheaper sodium salt can increase yield in certain phosphite preparations. | mit.edu |

| Temperature | -78 °C vs. 0 °C | Critical for controlling selectivity in metallation/deprotonation steps. | orgsyn.org |

| Reagent Molar Ratio | 3.0 vs 2.5 eq. KOtBu | Can improve purity from 75% to over 95% in phosphite synthesis. | chemrxiv.org |

Scale-Up Considerations for this compound Synthesis

Transitioning the synthesis of this compound from a laboratory bench to an industrial scale introduces several challenges that must be addressed to ensure a safe, economical, and efficient process.

Cost of Reagents : On a large scale, the cost of starting materials becomes a major factor. For example, substituting potassium tert-butoxide (KOtBu) with the less expensive sodium tert-butoxide (NaOtBu) can significantly reduce costs without compromising yield in certain precursor syntheses. mit.edu Similarly, routes that avoid expensive transition metal catalysts are often preferred.

Safety and Hazard Management : Many reagents used in organophosphorus synthesis are hazardous. Tert-butyllithium, a common metallating agent, is highly pyrophoric. orgsyn.org Phosgene, used in some related syntheses, is extremely toxic. orgsyn.org Large-scale reactions require robust engineering controls to manage exothermic events, handle pyrophoric materials safely, and control the release of toxic gases. Thermal hazard analysis using techniques like reaction calorimetry is essential to understand and control the process. mdpi.com

Process Efficiency and Purification : Chromatographic purification, which is common in lab-scale synthesis, is often impractical and costly on an industrial scale. beilstein-journals.org Developing a process that yields a product of sufficient purity through crystallization or distillation is highly desirable. "Telescoping" reactions, where intermediates are not isolated and the subsequent reaction is performed in the same vessel, can greatly improve process efficiency and reduce waste. beilstein-journals.org

Handling and Stability : The final product and many intermediates can be sensitive to air or moisture. mit.edu Large-scale production requires an inert atmosphere (e.g., nitrogen or argon) throughout the synthesis and storage, which adds to the engineering complexity and cost.

Developing a scalable synthesis often involves re-evaluating the entire synthetic route chosen for laboratory-scale preparation in favor of one that is more amenable to large-scale production constraints. beilstein-journals.orgresearchgate.net

Coordination Chemistry of Di Tert Butylhydroxyphosphine

Structural Elucidation of Metal-Di-Tert-butylhydroxyphosphine Complexes

Solid-State Structural Analysis (e.g., X-ray Diffraction)

Detailed structural information obtained from single-crystal X-ray diffraction is crucial for understanding the precise bonding and stereochemistry within a coordination complex. However, a comprehensive search of the current scientific literature and crystallographic databases reveals a notable absence of published crystal structures for metal complexes containing the di-tert-butylhydroxyphosphine ligand.

While numerous studies have detailed the solid-state structures of complexes with related di-tert-butyl substituted phosphine (B1218219) ligands, such as di-tert-butyl(alkyl)phosphines or di-tert-butyl(aryl)phosphines, specific data for complexes of this compound remains elusive. The presence of the hydroxyl group introduces the potential for hydrogen bonding and tautomerization to the di-tert-butylphosphinous acid form, which would significantly influence its coordination and the resulting crystal packing. Without experimental X-ray diffraction data, key structural parameters cannot be compiled into a data table.

Table 1: Crystallographic Data for this compound Complexes

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Data Not Available | - | - | - | - | - | - | - | - | - | - |

Table 2: Selected Bond Lengths and Angles for this compound Complexes

| Complex | M-P (Å) | P-O (Å) | P-C (Å) | O-H (Å) | ∠ M-P-O (°) | ∠ M-P-C (°) | ∠ C-P-C (°) |

| Data Not Available | - | - | - | - | - | - | - |

Solution-Phase Coordination Dynamics

The behavior of coordination complexes in solution is often dynamic, involving processes such as ligand exchange, fluxionality of the coordination sphere, and conformational changes. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating these dynamic phenomena.

A thorough review of the literature indicates a lack of specific studies focused on the solution-phase coordination dynamics of this compound complexes. While extensive research exists on the solution behavior of various phosphine complexes, including those with bulky tert-butyl groups, dedicated investigations into the dynamic properties of complexes featuring the this compound ligand have not been reported. Such studies would be valuable in understanding how the hydroxyl functionality and the steric bulk of the tert-butyl groups influence the lability and rearrangement processes of the coordinated ligand in solution. The absence of this research means that key dynamic parameters and mechanistic insights cannot be presented.

Table 3: Spectroscopic and Dynamic Data for this compound Complexes in Solution

| Complex | Solvent | Technique | Key Observations / Dynamic Process | Activation Parameters (e.g., ΔG‡) |

| Data Not Available | - | - | - | - |

Applications of Di Tert Butylhydroxyphosphine in Catalysis

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has significantly benefited from the use of di-tert-butylhydroxyphosphine-based ligands.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, and the choice of ligand is critical for their success. This compound and its derivatives have proven to be versatile ligands in this context.

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between organoboron compounds and organic halides or triflates. Palladium complexes with di-tert-butylphosphinous acid as a ligand have shown high efficiency in the Suzuki-Miyaura coupling of aryl chlorides, which are often unreactive. nih.gov The bulky and electron-rich nature of the ligand facilitates the oxidative addition of the aryl chloride to the palladium center, a key step in the catalytic cycle. For instance, a palladium(II) precatalyst ligated by di(1-adamantyl)phosphinous acid, a bulkier analogue of di-tert-butylphosphinous acid, has been effective for the Suzuki reactions of unreactive aryl chlorides. nih.gov The use of di-tert-butylphosphinous chloride as a ligand precursor in palladium-catalyzed Suzuki-Miyaura reactions enables the efficient coupling of aryl bromides and chlorides.

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds. Palladium catalysts supported by this compound-related ligands are highly effective for the amination of aryl halides. wikipedia.org The steric bulk of the di-tert-butyl groups is crucial for promoting the reductive elimination step, which forms the C-N bond and regenerates the active catalyst. The use of ligands like t-BuXPhos in water has demonstrated an efficient and versatile system for the Buchwald-Hartwig cross-coupling of aryl bromides and chlorides with a variety of amines, amides, ureas, and carbamates under mild conditions. researchgate.net

C-O Bond Formation: While less common, ligands derived from this compound can also facilitate carbon-oxygen bond formation.

The following table summarizes the performance of this compound and its derivatives in selected cross-coupling reactions.

| Reaction Type | Catalyst System | Substrates | Yield (%) | Conditions |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Di-tert-butylphosphinous chloride | Aryl bromides & chlorides | 75-95 | THF, Room Temperature |

| Buchwald-Hartwig Amination | Pd / Di-tert-butylchlorophosphine (B1329828) with MSA | Aryl halides & amines | 60-85 | Toluene, 100°C, 18 h |

| Suzuki Reaction | POPd-Ad precatalyst | Phenyl chloride & 4-tolylboronic acid | 99 | 1,4-dioxane, KOtBu, 95°C, 0.5 h |

Hydrogenation: In catalytic hydrogenation, hydrogen is added across a double or triple bond. Palladium catalysts combined with ligands like tri-tert-butylphosphine (B79228), a derivative of this compound, have been shown to be effective for the selective reduction of alkenes under transfer hydrogenation conditions. organic-chemistry.org The choice of ligand is critical, with the bulky tri-tert-butylphosphine enabling the reaction while other phosphine (B1218219) ligands fail. organic-chemistry.org The use of di-tert-butylphosphinous chloride as a ligand in palladium-catalyzed semihydrogenation of alkynes with water as the hydrogen source allows for the stereoselective synthesis of E- and Z-alkenes. acs.org

Hydroformylation: This process involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon double bond. Rhodium catalysts bearing di-tert-butylchlorophosphine as a ligand have demonstrated high regioselectivity for linear aldehydes in the hydroformylation of alkenes under mild conditions.

The table below presents research findings on the use of this compound derivatives in hydrogenation and hydroformylation.

| Reaction Type | Catalyst System | Substrate | Product Selectivity/Yield | Conditions |

| Alkene Hydrogenation | Pd(OAc)₂ / P(t-Bu)₃ | Various alkenes | 65-98% yield | Formic acid, THF |

| Alkyne Semihydrogenation | Pd / t-Bu₂PCl | Alkynes | 98% yield (E-alkene), E/Z 98:2 | H₂O, TEOA/NaOAc |

| Alkene Hydroformylation | Rh / DtBCP | Alkenes | 85-90% regioselectivity for linear aldehydes | 20°C, 1 atm CO/H₂ |

While less documented than cross-coupling or hydrogenation, this compound derivatives can participate in catalytic oxidation and reduction reactions. The phosphorus atom can exist in different oxidation states, allowing it to mediate electron transfer processes. For instance, di-tert-butyl peroxide (DTBP), a related compound in terms of its bulky tert-butyl groups, is often used as a radical initiator in various oxidation reactions catalyzed by metal complexes. nih.gov

Asymmetric Catalysis

Asymmetric catalysis focuses on the synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry. Chiral derivatives of this compound play a role as ligands in inducing enantioselectivity.

The introduction of chirality into the ligand structure is key to achieving enantioselectivity. While this compound itself is achiral, it serves as a building block for more complex chiral phosphine ligands. These chiral ligands create a chiral environment around the metal center, which directs the stereochemical outcome of the reaction.

For example, chiral diphosphine ligands are widely used in asymmetric hydrogenation reactions. ajchem-b.com Although direct examples specifying chiral this compound derivatives are not abundant in the provided literature, the principle relies on the steric and electronic properties of ligands containing the di-tert-butylphosphino group within a chiral scaffold. The bulky tert-butyl groups can create a well-defined chiral pocket that effectively differentiates between the two prochiral faces of a substrate.

The following table highlights the application of chiral phosphine ligands, some of which incorporate the di-tert-butylphosphino moiety, in asymmetric catalysis.

| Reaction Type | Catalyst System | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Chiral phosphine-metal complexes | up to 99% |

| Asymmetric 1,4-Addition | Rhodium / Chiral phosphine-olefin ligands | High ee |

Diastereoselective reactions aim to control the formation of one diastereomer over another. The stereochemical outcome of such reactions can be influenced by the catalyst, particularly the ligand. Ligand-controlled diastereoselectivity is a powerful strategy in organic synthesis. rsc.org The steric and electronic properties of ligands derived from this compound can play a role in directing the approach of reactants, thereby influencing the diastereoselectivity of the transformation. For example, in Suzuki-Miyaura cross-coupling reactions of β-enamido triflates, the choice of a bulky phosphine ligand on the palladium catalyst can influence the stereochemical outcome, leading to either retention or inversion of the double bond configuration. beilstein-journals.org

Catalyst Design and Immobilization Strategies

The design and immobilization of catalysts are pivotal for their practical application, aiming to enhance stability, facilitate separation from the product stream, and enable catalyst recycling. For catalysts incorporating this compound, these strategies are centered around leveraging the unique electronic and steric properties conferred by this ligand, as well as the reactivity of its hydroxyl group.

Heterogenization transforms a homogeneous catalyst into a solid-phase catalyst, combining the high selectivity and activity of homogeneous systems with the ease of separation of heterogeneous ones. For phosphine ligands like this compound, several heterogenization strategies are conceptually applicable.

One common approach is the covalent attachment of the ligand to an insoluble support material. The hydroxyl group in this compound presents a convenient anchor for immobilization onto supports like silica (B1680970) or polymers that have complementary functional groups. This covalent linkage can prevent the leaching of the catalyst into the reaction mixture.

Another strategy involves non-covalent immobilization, such as electrostatic interactions. epdf.pubvdoc.pub By modifying the ligand to include charged moieties, it can be immobilized onto a support with an opposite charge, such as an ion-exchange resin or a charged polymer. epdf.pubdoi.org While direct examples involving this compound are not extensively documented, the principle has been demonstrated for other sulfonated phosphine ligands which can be bound to soluble polyelectrolytes and recovered via ultrafiltration. epdf.pubvdoc.pub

In supported catalysis, the active catalytic species is dispersed on a high-surface-area material, which can enhance catalytic activity and stability. vdoc.pub Typical supports include inorganic materials like silica and alumina, or organic polymers. ub.eduepo.org The choice of support can influence the catalyst's performance by affecting the accessibility of active sites and the diffusion of reactants and products. epdf.pub

For this compound-metal complexes, immobilization on porous supports is a viable strategy. epo.org The steric bulk of the di-tert-butyl groups can influence how the complex is situated on the support surface, potentially creating specific catalytic pockets. Research on other bulky phosphine ligands has shown that the support's pore size and surface chemistry are critical factors in optimizing catalyst performance. epo.org For instance, studies on dirhodium catalysts immobilized on mesoporous silica have shown that the attachment point on the ligand and the pore length of the support significantly impact catalyst turnover frequency and selectivity. epdf.pub

Although specific research on supported this compound catalysts is limited, its structural analogue, di(1-adamantyl)phosphinous acid, has been used in palladium(II) precatalysts, indicating the feasibility of using bulky phosphinous acids in supported systems. nih.gov The table below presents key electronic and steric parameters for this compound (PA-tBu) and a related bulky phosphinous acid ligand, highlighting the properties that are crucial for catalyst design.

| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | Percent Buried Volume (%Vbur) |

| tBu2(HO)P (PA-tBu) | 2064 | 29.1% |

| Ad2(HO)P (PA-Ad) | 2061 | 30.2% |

| Data sourced from studies on Ni(CO)3 model complexes and crystal structures of POPd complexes. nih.gov |

These data indicate that this compound is a strongly electron-donating ligand, a property that is highly desirable in many catalytic applications, such as cross-coupling reactions. epdf.pubchemistry-chemists.com Its deprotonated form, the phosphinite, is an even stronger electron donor. doi.org

Regioselectivity and Chemoselectivity Studies in Catalytic Systems

Regioselectivity (the preference for reaction at one position over another) and chemoselectivity (the preference for reaction with one functional group over another) are critical measures of a catalyst's efficacy. The ligand bound to the metal center plays a crucial role in directing these selectivities, primarily through its steric and electronic influences.

The this compound ligand, existing in tautomeric equilibrium with its secondary phosphine oxide (SPO) form (tBu2P(O)H), offers unique opportunities for controlling selectivity. researchgate.netnih.gov The phosphinous acid form (R2P-OH) is typically the one that coordinates to the metal center. chimia.ch The pendant hydroxyl group is not merely a spectator; it can act as a proton shuttle, a directing group, or a pendant base, thereby influencing the reaction pathway. nih.gov

In the context of cross-coupling reactions, complexes of this compound have demonstrated catalytic activity. For example, they have been used to catalyze the Suzuki-Miyaura cross-coupling of acyl chlorides with boronic acids. vdoc.pub This reaction provides an alternative to classical Friedel-Crafts acylation. Furthermore, catalysts generated from Di-tert-butylphosphinous acid have been applied in aryl halide amination, although the substrate scope was reported to be limited. epdf.pubchemistry-chemists.com

Studies on other phosphinous acid ligands provide insight into the potential selectivity that could be achieved with this compound. For instance, ruthenium(II) complexes bearing phosphinous acid ligands have shown exquisite chemoselectivity in the hydration of a wide range of nitriles to their corresponding primary amides, tolerating various functional groups such as halides, nitro, and ketone groups. doi.org The steric bulk of ligands is also a well-established tool for controlling selectivity. In palladium-catalyzed N-arylation of ammonia, for example, the use of sterically demanding phosphine ligands can prevent over-arylation, leading to the selective formation of aniline (B41778) instead of diphenylamine. rsc.org The significant steric footprint of this compound (as indicated by its %Vbur of 29.1% nih.gov) suggests it could be highly effective in controlling selectivity in similar transformations where steric hindrance is a key factor.

The table below summarizes the catalytic applications found for this compound and related phosphinous acids, highlighting the types of reactions and selectivities observed.

| Catalyst System | Reaction Type | Key Findings |

| Pd complex with Di-tert-butylphosphinous acid | Suzuki-Miyaura Coupling | Effectively catalyzes the cross-coupling of acyl chlorides and boronic acids. vdoc.pub |

| Catalyst derived from Di-tert-butylphosphinous acid | Aryl Halide Amination | Generated catalysts for amination reactions, though with a limited substrate scope. epdf.pubchemistry-chemists.com |

| Ruthenium(II) complexes with various phosphinous acids (e.g., PMe2OH) | Nitrile Hydration | Exhibits high chemoselectivity, converting various nitriles to primary amides while tolerating numerous other functional groups. doi.org |

| Palladium catalyst with bulky phosphine ligands | N-Arylation of Ammonia | Steric bulk of the ligand controls chemoselectivity, favoring mono-arylation over di-arylation. rsc.org |

| Secondary Phosphine Oxide (SPO)-stabilized Palladium Nanoparticles | Hydrogenation of Nitro Compounds | The ligand modulates the chemoselectivity for the reduction of nitro groups to amines in aqueous media. nih.gov |

While direct and extensive studies on the regioselectivity and chemoselectivity of this compound are not abundant in the literature, the principles derived from related phosphinous acid and bulky phosphine ligands strongly suggest its potential as a valuable ligand for controlling the outcome of various catalytic transformations.

Mechanistic Investigations of Di Tert Butylhydroxyphosphine Mediated Reactions

Elucidation of Catalytic Cycles

The catalytic cycles of reactions mediated by di-tert-butylhydroxyphosphine, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Hiyama couplings, are believed to follow the general established steps of oxidative addition, transmetalation, and reductive elimination. However, the specific nature of the this compound ligand introduces unique features to this cycle.

A key aspect is the tautomeric equilibrium between the trivalent phosphinous acid form (t-Bu)₂POH and the pentavalent secondary phosphine (B1218219) oxide (SPO) form (t-Bu)₂P(O)H. While the SPO form is often the more stable, the phosphinous acid tautomer is typically the one that coordinates to the metal center, acting as a ligand. The coordination of the P(III) form to the palladium center is a critical initiation step.

Under basic conditions often employed in cross-coupling reactions, the phosphinous acid can be deprotonated to form the corresponding phosphinite anion [(t-Bu)₂PO]⁻. This deprotonated form is a highly electron-donating ligand, which can significantly influence the reactivity of the palladium center, facilitating key steps in the catalytic cycle. For instance, the increased electron density on the palladium atom can promote the oxidative addition of the aryl halide to the Pd(0) species.

The generally accepted catalytic cycle for a Suzuki-Miyaura reaction catalyzed by a palladium complex with di-tert-butylphosphinous acid as a ligand can be summarized as follows:

Precatalyst Activation: The palladium(II) precatalyst is reduced in situ to the active palladium(0) species.

Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the Pd(0) complex, forming a Pd(II) intermediate, [Ar-Pd(II)-X(L)n].

Transmetalation: The organoboron reagent (Ar'-B(OR)₂) reacts with the Pd(II) intermediate, typically facilitated by a base, to transfer the organic group (Ar') to the palladium center, forming a new Pd(II) complex, [Ar-Pd(II)-Ar'(L)n], and displacing the halide and boronate salt.

Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

The di-tert-butylphosphinous acid ligand (L) remains coordinated to the palladium center throughout most of the cycle, and its bulky tert-butyl groups and electronic properties influence the rate and efficiency of each step.

Identification of Key Intermediates and Transition States

The direct observation and characterization of intermediates and transition states in catalytic cycles are often challenging due to their transient nature. However, a combination of spectroscopic techniques, computational studies, and the synthesis of stable model complexes has provided insights into the key species involved in reactions mediated by this compound.

Key Intermediates:

Pd(0)-Ligand Complex: The active catalyst is a Pd(0) complex coordinated to one or more di-tert-butylphosphinous acid ligands. The exact coordination number can be influenced by the steric bulk of the ligand and the reaction conditions.

Oxidative Addition Adduct: Following the oxidative addition of an aryl halide, a square planar Pd(II) complex of the type trans-[ArPd(X)(P(OH)tBu₂)₂] is a proposed intermediate.

Transmetalation Intermediate: The intermediate formed during the transmetalation step is believed to involve the coordination of the organoboron reagent to the palladium center, followed by the transfer of the aryl group.

Di-aryl-Pd(II) Complex: Before reductive elimination, a di-aryl-Pd(II) complex, [ArPd(Ar')(P(OH)tBu₂)₂], is formed. The geometry of this complex is crucial for the subsequent C-C bond formation.

Transition States:

Computational studies have been instrumental in modeling the transition states for the key steps of the catalytic cycle.

Oxidative Addition Transition State: The transition state for the oxidative addition of an aryl halide is thought to involve a three-centered geometry where the C-X bond of the aryl halide interacts with the palladium center.

Reductive Elimination Transition State: The transition state for the reductive elimination is a critical step that determines the efficiency of the final product formation. The geometry of this transition state is influenced by the steric and electronic properties of the phosphinous acid ligand.

Role of Ligand-Metal Interactions in Reaction Pathways

The interactions between the this compound ligand and the metal center are paramount in dictating the reaction pathways. These interactions are both steric and electronic in nature.

Electronic Effects: As a phosphinous acid, this compound is a good σ-donor. Upon deprotonation under basic conditions, it becomes an even stronger electron-donating ligand. This high electron-donating ability increases the electron density on the palladium center, which in turn facilitates the oxidative addition step, often considered the rate-determining step in many cross-coupling reactions. The electron-rich metal center is more nucleophilic and can more readily attack the electrophilic carbon of the aryl halide.

Steric Effects: The bulky di-tert-butyl groups on the phosphorus atom create a sterically demanding environment around the metal center. This steric hindrance plays several important roles:

It promotes the formation of low-coordinate, highly reactive palladium species by favoring the dissociation of excess ligands.

It influences the geometry of the intermediates and transition states, which can affect the rate and selectivity of the reaction.

It can facilitate the reductive elimination step by bringing the two organic groups on the palladium center into close proximity, thus promoting the formation of the desired C-C bond.

The presence of the hydroxyl group also introduces the possibility of hydrogen bonding, which can influence the solubility of the catalyst and its interaction with other components of the reaction mixture, potentially affecting the reaction pathway.

Kinetic Studies and Rate Law Determination

Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them. For reactions mediated by this compound, kinetic investigations can help to elucidate the rate-determining step of the catalytic cycle and provide evidence for the proposed mechanism.

While specific and detailed kinetic studies and rate law determinations for reactions involving this compound are not extensively reported in the literature, some general observations from related systems with bulky, electron-rich phosphine ligands can be inferred.

In many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. In such cases, the reaction rate is typically first order in the concentration of the aryl halide and the palladium catalyst, and zero order in the concentration of the organometallic reagent.

The rate law can be expressed as:

Rate = k [Aryl Halide] [Pd Catalyst]

However, the reaction order with respect to the ligand can be more complex. A positive order in ligand concentration may be observed if the active catalyst requires a certain number of ligands for stability and activity. Conversely, a negative order in ligand concentration may be observed if the dissociation of a ligand is required to generate a more reactive, coordinatively unsaturated species.

The following table summarizes hypothetical rate dependencies based on common observations in palladium-catalyzed cross-coupling reactions:

| Reactant/Catalyst Component | Expected Order of Reaction | Rationale |

| Aryl Halide | First Order | Often involved in the rate-determining oxidative addition step. |

| Organometallic Reagent | Zero Order | Typically reacts in a fast step after the rate-determining step. |

| Palladium Catalyst | First Order | The concentration of the active catalyst directly influences the overall reaction rate. |

| Base | Variable | Can be involved in the activation of the organometallic reagent or the ligand, may appear in the rate law. |

| Ligand | Variable | Can have a positive, negative, or zero order dependence depending on the specific mechanism. |

Further detailed kinetic studies are necessary to establish the precise rate laws for reactions specifically catalyzed by this compound complexes.

Solvent Effects and Additive Influences on Reaction Mechanisms

The choice of solvent and the presence of additives can have a profound impact on the mechanism and outcome of this compound-mediated reactions.

Solvent Effects:

The solvent can influence the reaction in several ways:

Solubility: The solvent must be able to dissolve all the reactants, catalyst, and intermediates to a sufficient extent for the reaction to proceed in the homogeneous phase. The hydroxyl group of this compound can impart some polarity to the ligand and its metal complexes, which may influence their solubility in different solvents.

Polarity: The polarity of the solvent can affect the rates of different steps in the catalytic cycle. For instance, polar solvents can stabilize charged intermediates and transition states, potentially accelerating steps like oxidative addition.

Coordinating Ability: Some solvents can coordinate to the metal center, competing with the desired ligands and substrates. This can either inhibit the reaction by blocking coordination sites or, in some cases, stabilize reactive intermediates.

The use of aqueous solvents is a notable application for di-tert-butylphosphinous acid. Under basic conditions, the deprotonated phosphinous acid forms water-soluble catalytic species, allowing for cross-coupling reactions to be performed in environmentally benign aqueous media. google.com

Additive Influences:

Additives, such as bases, salts, and phase-transfer catalysts, can significantly influence the reaction mechanism.

Bases: As mentioned earlier, bases are crucial in many cross-coupling reactions. They can deprotonate the this compound ligand to generate the more electron-donating phosphinite anion. They also play a key role in the transmetalation step of the Suzuki-Miyaura coupling by activating the organoboron reagent.

Salts: The addition of salts can affect the ionic strength of the reaction medium, which can influence the rates of reactions involving charged species. Halide salts, for example, can coordinate to the palladium center and affect the stability and reactivity of the catalytic species.

Phase-Transfer Catalysts: In biphasic reaction systems, such as reactions in water with organic substrates, phase-transfer catalysts can be used to facilitate the transport of reactants between the two phases, thereby increasing the reaction rate.

The following table provides examples of how different solvents and additives can influence the reaction mechanism:

| Solvent/Additive | Potential Effect on Mechanism |

| Solvents | |

| Toluene | A common non-polar solvent for many cross-coupling reactions. |

| Tetrahydrofuran (THF) | A polar aprotic solvent that can coordinate to the metal center. |

| Dimethylformamide (DMF) | A highly polar aprotic solvent that can stabilize charged intermediates. |

| Water | Can be used as a solvent when di-tert-butylphosphinous acid is deprotonated, leading to water-soluble catalysts. google.com |

| Additives | |

| Potassium Carbonate (K₂CO₃) | A common base used in Suzuki-Miyaura couplings to activate the boronic acid. |

| Cesium Fluoride (CsF) | A base that can also act as a fluoride source, which can be beneficial in Hiyama couplings. |

| Tetrabutylammonium Bromide (TBAB) | A phase-transfer catalyst that can be used in aqueous reaction media. |

Computational and Theoretical Studies on Di Tert Butylhydroxyphosphine

Electronic Structure Calculations of the Free Ligand

Electronic structure calculations are fundamental to understanding the intrinsic properties of a ligand. For di-tert-butylhydroxyphosphine, computational methods are used to determine its geometry, molecular orbital energies, and charge distribution. These properties are crucial in predicting its behavior as a ligand in transition metal complexes.

The geometry of this compound is characterized by a trigonal pyramidal phosphorus atom, a consequence of the lone pair of electrons on the phosphorus. vulcanchem.com The bulky tert-butyl groups create significant steric hindrance around the phosphorus center, a key feature influencing its coordination chemistry. vulcanchem.com

The electronic properties of the free ligand, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its donor-acceptor capabilities. The HOMO is typically localized on the phosphorus atom and represents its ability to donate electrons to a metal center. The LUMO, on the other hand, indicates its potential to accept electron density from the metal, although for phosphine (B1218219) ligands, this is generally a less significant interaction. The presence of the hydroxyl group can influence the electronic structure through inductive effects and its potential for deprotonation. chemrxiv.org

Table 1: Computed Properties of this compound This table presents a selection of computationally derived properties for this compound, providing a quantitative glimpse into its fundamental characteristics.

| Property | Value | Source |

| Molecular Formula | C8H19OP | nih.gov |

| Molecular Weight | 162.21 g/mol | nih.gov |

| IUPAC Name | ditert-butylphosphinous acid | nih.gov |

| XLogP3-AA | 1.4 | nih.gov |

| Topological Polar Surface Area | 20.2 Ų | nih.gov |

| Heavy Atom Count | 10 | nih.gov |

Note: These values are computationally generated and provide an approximation of the molecule's properties.

The charge distribution within the molecule, often calculated using methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. researchgate.net In this compound, the phosphorus atom is expected to have a partial positive charge due to the electronegativity of the attached oxygen and carbon atoms, although the lone pair remains a site of high electron density. The hydroxyl proton is acidic and can be removed, leading to the di-tert-butylphosphinite anion, which would have significantly different electronic properties. chemrxiv.org

Density Functional Theory (DFT) Studies of Coordination Complexes

Density Functional Theory (DFT) has emerged as a powerful tool for studying the structure, bonding, and properties of transition metal complexes. nih.govnih.gov For complexes containing this compound, DFT calculations can provide detailed information on bond lengths, bond angles, vibrational frequencies, and electronic properties.

When this compound coordinates to a metal center, the geometry of the ligand and the metal's coordination sphere are altered. DFT can accurately predict these changes. For example, the P-C and P-O bond lengths and the C-P-C and C-P-O bond angles in the coordinated ligand can be compared to those in the free ligand to understand the effects of coordination.

Table 2: Representative DFT-Calculated Bond Parameters for a Generic M-P(t-Bu)₂OH Complex This interactive table provides hypothetical yet representative data on how the bond lengths and angles of this compound might change upon coordination to a metal center, as would be determined by DFT calculations.

| Parameter | Free Ligand (Å or °) | Coordinated Ligand (Å or °) |

| M-P bond length | N/A | Typically 2.2-2.5 |

| P-O bond length | Typically 1.6-1.7 | Slight elongation/shortening |

| P-C bond length | Typically 1.8-1.9 | Slight elongation/shortening |

| C-P-C bond angle | Typically 100-110 | Slight increase/decrease |

| M-P-O bond angle | N/A | Typically 110-120 |

Note: The values in this table are illustrative and would vary depending on the specific metal, its oxidation state, and the other ligands in the coordination sphere. Actual values would be obtained from specific DFT studies.

Vibrational spectroscopy, such as infrared (IR) and Raman, is a key experimental technique for characterizing coordination complexes. DFT calculations can predict the vibrational frequencies of these complexes with a high degree of accuracy, aiding in the assignment of experimental spectra. researchgate.netnih.govnsf.govnih.govnist.gov The P-O and M-P stretching frequencies are particularly informative about the nature of the metal-ligand bond.

Furthermore, DFT can be used to probe the electronic structure of the coordination complexes. Analysis of the molecular orbitals can reveal the extent of sigma-donation from the phosphine to the metal and any pi-backbonding from the metal to the ligand. scirp.org The electronic nature of the this compound ligand, with its bulky tert-butyl groups and the hydroxyl functionality, can significantly influence the electronic environment of the metal center, which in turn dictates the complex's reactivity. vulcanchem.com

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Understanding the step-by-step process of a chemical reaction is crucial for optimizing reaction conditions and designing better catalysts. Computational modeling, particularly using DFT, allows for the detailed exploration of reaction mechanisms and the associated energy landscapes. sumitomo-chem.co.jprsc.org For reactions involving this compound as a ligand, these studies can elucidate the roles of the ligand in catalysis.

A typical computational study of a reaction mechanism involves identifying the structures and energies of all relevant species along the reaction pathway, including reactants, intermediates, transition states, and products. nih.govbeilstein-journals.org The transition state is a critical point on the potential energy surface that represents the energy barrier for a particular reaction step. nih.govnumberanalytics.comelifesciences.org By calculating the energy of the transition state relative to the reactants, the activation energy for the step can be determined.

Table 3: Hypothetical Energy Profile for a Catalytic Cycle Step This table illustrates the kind of data that would be generated from a computational study of a reaction mechanism involving a this compound complex.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant Complex | Metal complex with reactants bound | 0.0 |

| Transition State 1 | First energy barrier | +15.2 |

| Intermediate | A stable species along the path | -5.7 |

| Transition State 2 | Second energy barrier | +12.8 |

| Product Complex | Metal complex with products bound | -10.3 |

Note: These are example values. The actual energy profile would be specific to the reaction being studied.

For catalytic reactions, computational modeling can map out the entire catalytic cycle. nih.govrsc.org This allows researchers to identify the rate-determining step, which is the step with the highest activation energy. The steric bulk of the di-tert-butyl groups in this compound can influence the accessibility of the metal center, affecting the binding of substrates and the geometry of transition states. vulcanchem.com The hydroxyl group could also participate in the reaction, for example, through proton transfer or by acting as a hemilabile coordinating group.

By understanding the reaction mechanism and the corresponding energy landscape, researchers can gain insights into how the this compound ligand influences the reaction and can rationally design more efficient catalytic systems.

Prediction of Reactivity and Selectivity

A major goal of computational chemistry in catalysis is to predict the reactivity and selectivity of a given catalyst before it is synthesized and tested in the lab. mdpi.comchemrxiv.orgchemrxiv.org For catalysts containing the this compound ligand, computational models can be used to predict how it will perform in various chemical transformations.

Reactivity is often related to the activation energy of the rate-determining step of the reaction. By computationally screening a range of potential catalysts with different ligands, it is possible to identify those with the lowest activation barriers and therefore the highest predicted reactivity. mdpi.com The electronic properties of the this compound ligand, such as its donor strength, play a crucial role in modulating the reactivity of the metal center.

Selectivity, the ability of a catalyst to produce a desired product over other possible products, is also a key parameter that can be predicted computationally. For reactions with multiple possible outcomes, such as regioselectivity or stereoselectivity, DFT calculations can be used to determine the energy barriers for the pathways leading to each product. The product formed via the lowest energy pathway is predicted to be the major product.

The steric bulk of the di-tert-butyl groups is expected to be a major factor in controlling selectivity. vulcanchem.com By sterically blocking certain reaction pathways, the ligand can direct the reaction towards a specific outcome. Computational models can quantify these steric effects and predict their impact on selectivity.

Quantitative Structure-Activity/Selectivity Relationship (QSAR/QSSR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) models are statistical tools that correlate the structural and electronic properties of a series of compounds with their observed activity or selectivity. scribd.com These models are increasingly being applied to the field of catalysis to accelerate the discovery of new and improved catalysts. chemrxiv.orgresearchgate.netresearchgate.netresearchgate.netrsc.org

In the context of this compound and related ligands, a QSAR/QSSR study would involve several steps. First, a set of descriptors for a series of phosphine ligands would be calculated. These descriptors can be steric (e.g., cone angle, buried volume) or electronic (e.g., HOMO/LUMO energies, charge on the phosphorus atom). researchgate.net

Next, the catalytic activity or selectivity for each ligand in a specific reaction is determined experimentally. A mathematical model is then developed to correlate the calculated descriptors with the experimental data. This model can then be used to predict the activity or selectivity of new, untested ligands.

Table 4: Example Descriptors Used in QSAR/QSSR Models for Phosphine Ligands This table lists common descriptors that could be used in a QSAR or QSSR model for phosphine ligands like this compound.

| Descriptor Type | Example Descriptor | Description |

| Steric | Tolman Cone Angle | A measure of the steric bulk of the ligand. |

| Steric | Buried Volume (%Vbur) | The percentage of the metal's coordination sphere occupied by the ligand. princeton.edu |

| Electronic | HOMO Energy | Relates to the ligand's ability to donate electrons. researchgate.net |

| Electronic | NBO Charge on Phosphorus | The calculated partial charge on the phosphorus atom. researchgate.net |

| Electronic | P-M Bond Energy | The strength of the bond between the phosphorus and the metal. |

Machine learning algorithms are often employed to build sophisticated QSAR/QSSR models that can handle complex relationships between the descriptors and the catalytic performance. rsc.org While specific QSAR/QSSR studies focused solely on this compound are not widely reported, the methodologies developed for other phosphine ligands are directly applicable. Such models hold the promise of rapidly screening virtual libraries of ligands to identify promising candidates for synthesis and testing, thereby accelerating the catalyst development process.

Advanced Spectroscopic Characterization Techniques for Di Tert Butylhydroxyphosphine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P, ¹³C, ¹H)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of di-tert-butylhydroxyphosphine and its derivatives. researchgate.net ¹H, ¹³C, and ³¹P NMR collectively provide a comprehensive understanding of the molecular framework.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly informative for phosphorus-containing compounds. magritek.com The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, including oxidation state, coordination number, and the nature of substituents. For tertiary phosphines like this compound, the ³¹P chemical shift provides direct insight into coordination with metal centers. researchgate.net Upon oxidation of a phosphine (B1218219), a significant downfield shift in the ³¹P NMR spectrum is typically observed. For instance, the oxidation of tricyclohexylphosphine (B42057) results in a shift from 9.95 ppm to 47.3 ppm for the corresponding phosphine oxide. magritek.com

¹H NMR Spectroscopy: Proton NMR provides information on the hydrogen atoms within the molecule. For this compound, the spectrum would be expected to show a characteristic signal for the protons of the tert-butyl groups. The integration of this signal corresponds to the 18 equivalent protons. The hydroxyl proton (P-OH) would exhibit a distinct chemical shift, which can be sensitive to solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy: Carbon-13 NMR complements the proton NMR data by providing information about the carbon skeleton. oregonstate.edu In this compound, two main signals are expected: one for the quaternary carbons of the tert-butyl groups and another for the methyl carbons. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent phosphorus and oxygen atoms.

Table 1: Representative NMR Data for Phosphine Compounds

| Nucleus | Compound Type | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ³¹P | Tertiary Phosphine | Varies | researchgate.net |

| Phosphine Oxide | ~ 47.3 | magritek.com | |

| ¹H | Aryl Phosphines | Characteristic Signals | magritek.com |

| ¹³C | Alkanes (CH-CR₃) | 10-50 | oregonstate.edu |

| Alcohols (CH-O) | 60-80 | oregonstate.edu |

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational techniques that probe the functional groups within a molecule. frontiersin.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A prominent, broad band would be anticipated in the 3600-3200 cm⁻¹ region, corresponding to the O-H stretching vibration, indicative of the hydroxyl group. The C-H stretching vibrations of the tert-butyl groups would appear in the 3000-2850 cm⁻¹ range. The P-O stretching vibration typically occurs in the 1050-970 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net It is particularly sensitive to non-polar bonds. The P-C bonds of the tert-butyl groups would be expected to show characteristic Raman signals. Comparison of the IR and Raman spectra can aid in the assignment of vibrational modes based on their respective selection rules. osti.gov

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| O-H | Stretching | 3600-3200 | IR |

| C-H | Stretching | 3000-2850 | IR, Raman |

| P-O | Stretching | 1050-970 | IR |

Note: Specific experimental vibrational data for this compound were not found. The table is based on typical ranges for the respective functional groups.

Mass Spectrometry (e.g., ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like this compound and its complexes. rsc.org It allows for the detection of the protonated molecule [M+H]⁺, providing direct confirmation of the molecular weight. For metal complexes, ESI-MS can be used to identify the intact complex ion in solution.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound with a high degree of confidence. This is crucial for confirming the identity of new compounds and for distinguishing between species with similar nominal masses. For example, the mass spectrum of 2,4-Di-tert-butylphenol shows a molecular ion peak (m/z) that can be used to confirm its identity. researchgate.net

UV-Vis Absorption and Fluorescence Spectroscopy

UV-Vis Absorption Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. msu.edu Simple phosphines like this compound are not expected to show strong absorption in the visible region. However, their metal complexes can exhibit d-d transitions or charge-transfer bands that are visible in the UV-Vis spectrum. rsc.org The position and intensity of these bands can provide insights into the geometry and electronic structure of the metal complex. scielo.br

Fluorescence Spectroscopy: While this compound itself is not expected to be fluorescent, some of its metal complexes may exhibit fluorescence. This property is dependent on the nature of the metal and the ligand framework. Fluorescence spectroscopy can be a sensitive tool for studying the excited state properties of such complexes.

Table 3: Spectroscopic Properties of Related Compounds

| Compound Type | Technique | λmax (nm) | Reference |

|---|---|---|---|

| Quinone Derivatives | UV-Vis | ~405 | rsc.org |

| Aromatic Imines | UV-Vis | 290-457 | nih.gov |

Note: Specific UV-Vis or fluorescence data for this compound were not available. The data presented is for related classes of compounds to illustrate the technique's application.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is exclusively used for studying species with unpaired electrons, such as paramagnetic metal complexes. srce.hr

When this compound coordinates to a paramagnetic metal ion (e.g., Cu(II), Co(II)), the resulting complex can be studied by EPR. mdpi.com The EPR spectrum provides information about the electronic structure of the metal center, including its oxidation state and coordination environment. The g-values and hyperfine coupling constants obtained from the spectrum are characteristic of the specific metal-ligand combination. For instance, in a cobalt complex with a semiquinone radical ligand, EPR can reveal hyperfine splitting from both the cobalt nucleus and protons on the ligand. researchgate.net

Table 4: EPR Parameters for a Paramagnetic Cobalt Complex

| Parameter | Value |

|---|---|

| aCo (G) | 10.00 |

| aH (G) | 3.22 |

Reference: researchgate.net

Future Research Directions and Emerging Applications of Di Tert Butylhydroxyphosphine

Development of Novel Synthetic Strategies

The synthesis of P-chiral phosphine (B1218219) oxides is a significant area of research due to their importance as precursors to chiral phosphine ligands. rug.nl While traditional methods for creating enantiopure P-chiral compounds exist, they often face challenges in scalability and purification. rug.nl Future research is moving towards more efficient and practical synthetic routes.

A significant challenge lies in accessing enantiopure phosphine oxides, which are ideal, stable precursors to the desired phosphines. rug.nl A promising and novel strategy involves the dynamic resolution of secondary phosphine oxides through a radical-mediated process. rug.nl This has been demonstrated with tert-butylphenylphosphine (B1609042) oxide, a compound structurally related to Di-tert-butylhydroxyphosphine. rug.nl This approach is part of a broader effort to develop scalable methods for producing P-chiral phosphines. rug.nl

Another innovative approach is the crystallization-induced asymmetric transformation (CIAT). This method has been used to produce tert-butyl(hydroxyalkyl)phenylphosphine oxides with high yield and excellent stereoselectivity. rug.nl The strategy involves two key steps:

Crystallization-Induced Deracemization: A radical-mediated dynamic resolution of a secondary phosphine oxide like tert-butylphenylphosphine oxide. rug.nl

Asymmetric Transformation: The enantiopure secondary phosphine oxide undergoes an addition reaction to aldehydes, creating products with both P- and C-chirality. rug.nl

These methods highlight a move away from stoichiometric reagents and toward catalytic, stereoselective processes. rug.nl The development of such strategies for the direct asymmetric synthesis of compounds like this compound is a key area for future research, promising more efficient and environmentally friendly production. rsc.org

Table 1: Comparison of Synthetic Strategies for P-Chiral Phosphine Oxides

| Strategy | Description | Advantages | Challenges/Future Work |

| Classical Resolution | Separation of racemates using diastereomeric complex formation with a chiral auxiliary (e.g., menthol (B31143) phosphinates). rug.nl | Broad scope. | Often requires stoichiometric reagents and chromatographic purification, limiting scalability. rug.nl |

| Asymmetric Synthesis (Jugé–Stephan method) | Based on the addition of organolithium reagents to N-ephedrinophosphine-P-borane. rug.nl | Frequently applied method. | Scale-up can be difficult; often involves chromatography. rug.nl |

| Dynamic Thermodynamic Resolution | BuLi/sparteine-mediated desymmetrization of aryldimethylphosphine-P-borane. rug.nl | An effective resolution variant. | Can be challenging to scale. rug.nl |

| Crystallization-Induced Asymmetric Transformation (CIAT) | A two-step process involving radical-mediated dynamic resolution followed by an asymmetric addition reaction. rug.nl | Provides high yield and excellent stereoselectivity; scalable. rug.nl | Further development needed to broaden the substrate scope and apply to a wider range of SPOs. |

Exploration in New Catalytic Transformations

The unique combination of a phosphorus lone pair and a hydroxyl group in this compound opens up possibilities for its use in novel catalytic systems. vulcanchem.com The bulky tert-butyl groups are known to stabilize low-coordination metal centers and influence the electronic environment, which is beneficial in catalysis. vulcanchem.com

Future applications are likely to exploit the hydroxyl functionality to create bifunctional ligands. vulcanchem.com These ligands, which combine a phosphine donor site with a hydrogen-bonding motif, could be instrumental in advancing asymmetric catalysis. vulcanchem.comnih.gov The hydroxyl group can participate in unique metal-ligand interactions, such as hydrogen bonding with substrates or engaging in proton-coupled electron transfer processes. vulcanchem.com

Research is also focused on applying phosphine oxides as pre-catalysts in various reactions. While phosphines are known ligands, their corresponding oxides are often seen as byproducts. mdpi.commdpi.com However, catalytic cycles are being developed where the phosphine oxide is reduced in situ back to the active phosphine. mdpi.comnih.gov This approach is being explored for several key organic transformations:

Wittig Reaction: Catalytic versions using a phosphine oxide pre-catalyst and a reducing agent like phenyl silanes have been developed. mdpi.com

Mitsunobu and Appel Reactions: Developing catalytic versions of these reactions is a significant goal, potentially using bicyclic phosphine oxides that are more easily reduced. nih.gov

Staudinger Ligation: Phosphine redox catalysis is being used for direct amide C–N bond construction. mdpi.com

The borane (B79455) complex of di(tert-butyl)phosphine is used in palladium-catalyzed reactions, including Suzuki coupling and biaryl-coupling, highlighting the utility of related structures in forming C-C bonds. lookchem.com The development of catalysts based on this compound for similar cross-coupling reactions, where the hydroxyl group could modulate reactivity and selectivity, represents a promising research avenue.

Table 2: Potential Catalytic Applications for this compound Derivatives

| Reaction Type | Potential Role of this compound Derivative | Key Research Findings/Future Directions |

| Asymmetric Hydrogenation | As a bifunctional ligand, with the -OH group forming hydrogen bonds with the substrate to enhance selectivity. nih.gov | Phosphine oxide-based ligands have been shown to improve catalyst speed and selectivity by strengthening hydrogen bond interactions. nih.gov |

| Cross-Coupling (e.g., Suzuki, Amination) | As a ligand for palladium or other transition metals, where bulky groups enhance stability and the -OH group modulates reactivity. vulcanchem.com | Analogous di-tert-butylphosphine (B3029888) ligands are effective in Suzuki-Miyaura coupling and amination reactions. |

| Wittig Reaction | As a pre-catalyst that is reduced in situ to the active phosphine. mdpi.com | Catalytic Wittig reactions using phosphine oxides and silane (B1218182) reducing agents have been successfully demonstrated. mdpi.com |

| Mitsunobu/Appel Reactions | As a redox catalyst in a catalytic cycle. nih.gov | Research is focused on designing highly reactive phosphine oxides (e.g., strained bicyclic structures) to facilitate these transformations catalytically. nih.gov |

Bio-inspired Catalysis

The design of catalysts that mimic the function of enzymes is a rapidly growing field, aiming to replicate their high efficiency and selectivity under mild conditions. nih.gov The structure of this compound is well-suited for applications in bio-inspired catalysis, particularly due to its hydroxyl group's ability to form hydrogen bonds. nih.gov

A key principle in enzyme catalysis is the precise positioning of substrates through non-covalent interactions, such as hydrogen bonds. In a notable example of rational catalyst design, a phosphine oxide was used to replace a urea (B33335) group as a hydrogen-bond acceptor in a supramolecular catalyst for rhodium-catalyzed asymmetric hydrogenation. nih.gov This change resulted in a stronger hydrogen bond between the catalyst and the substrate, leading to a faster and more efficient reaction. nih.gov This demonstrates that the phosphine oxide moiety can be a superior hydrogen-bond acceptor in certain catalytic systems. nih.gov

Future research in this area could involve:

Designing Hydrogenase Mimics: Hydrogenases are enzymes that catalyze hydrogen production and oxidation. mdpi.com While many mimics are based on metal complexes, the ligands play a crucial role. The electronic properties and hydrogen-bonding capability of this compound could be incorporated into ligand designs for new hydrogen evolution catalysts. mdpi.com

Developing Catalysts for Water Oxidation: Inspired by the oxygen-evolving complex in photosystem II, chemists are developing artificial water oxidation catalysts (WOCs). mdpi.com Ligands that can manage proton and electron transfer are critical. The hydroxyl group of this compound could potentially participate in such proton-coupled electron transfer events, a key feature of many bio-inspired redox catalysts. vulcanchem.comens-lyon.fr

Incorporation into Frameworks: Bio-inspired catalysts can be constructed by installing active sites into robust frameworks like metal-organic frameworks (MOFs). nih.gov Ruthenium pincer complexes featuring di-tert-butylphosphino groups have been incorporated into MOFs to create multifunctional catalytic systems. nih.gov this compound could be used to introduce both a coordinating phosphine site and a hydrogen-bonding hydroxyl group into such biomimetic systems.

Material Science Applications

Phosphine oxides are increasingly recognized for their utility in the development of advanced materials. sioc-journal.cntandfonline.com The unique properties of the phosphine oxide (P=O) group, including its strong electron-withdrawing nature, insulating character, and steric bulk, make it a valuable component in materials science. tandfonline.com

Emerging applications for materials derived from or incorporating this compound and related phosphine oxides include:

Optoelectronic Materials: Phosphine oxide-based materials are highly promising for use in organic light-emitting diodes (OLEDs). tandfonline.com The P=O group can improve the electrical properties of materials and enhance charge transfer without significantly altering the emission color, making them ideal for blue emitters. tandfonline.com The steric hindrance provided by bulky substituents, such as the tert-butyl groups in this compound, helps to suppress quenching effects, leading to higher emission efficiency. tandfonline.com

Heterogeneous Catalysts: Anchoring phosphine oxides onto solid supports is a strategy to create recyclable, heterogeneous catalysts. mdpi.com For example, phosphine oxides have been attached to multiwalled carbon nanotubes. These materials have shown catalytic activity in Wittig and Mitsunobu reactions and have been used to create palladium nanoparticle composites for Heck reactions. mdpi.com This approach combines the catalytic activity of the phosphine moiety with the robustness of the nanomaterial support.

Polymer Additives and Photoinitiators: Phosphine oxides are used as photoinitiators in photopolymerization processes due to their high quantum yield of free radicals. acs.org They are also used as stabilizers in polymers. Di-tert-butyl phosphite (B83602), a related compound, is utilized as a stabilizer in polymer additives.

Nanoparticle Synthesis: Alkyl phosphine oxides can act as stabilizing agents for the synthesis of metal nanoparticles. mdpi.com The phosphine oxide coordinates to the surface of the nanoparticle, preventing aggregation and controlling growth.

Table 3: Emerging Material Science Applications of Phosphine Oxides

| Application Area | Role of Phosphine Oxide | Key Properties Utilized |

| Organic Light-Emitting Diodes (OLEDs) | As emitters, hosts, or electron-transporting materials. tandfonline.com | Electron-withdrawing effect, insulating character, steric hindrance to prevent quenching. tandfonline.com |

| Heterogeneous Catalysis | As an active site anchored to a solid support (e.g., carbon nanotubes). mdpi.com | Catalytic activity of the phosphine/phosphine oxide, stability of the P-C bond. |

| Photopolymerization | As a photoinitiator to generate free radicals upon UV exposure. acs.org | High quantum yield of free radical formation. acs.org |

| Nanoparticle Stabilization | As a capping agent to control the growth and stability of metal nanoparticles. mdpi.com | Coordination of the P=O group to the metal surface. |

Q & A

Q. What are the recommended synthesis protocols for DI-Tert-butylhydroxyphosphine, and how can researchers optimize reaction yields?

this compound is typically synthesized via nucleophilic substitution or ligand-exchange reactions. A common method involves reacting tert-butylphosphine with hydroxylating agents under inert atmospheres (e.g., argon) to prevent oxidation. Key steps include:

- Temperature Control : Maintain reactions between -20°C and 0°C to minimize side reactions.

- Purification : Use column chromatography with non-polar solvents (hexane/ethyl acetate) to isolate the product.

- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 for tert-butylphosphine to hydroxylating agent) and monitor reaction progress via TLC or ³¹P NMR .

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | -20°C to 0°C | [1] |

| Solvent | Dry THF or Dichloromethane | [1] |

| Purification Method | Silica Gel Chromatography | [1] |

Q. How should this compound be handled to ensure stability and prevent degradation?

The compound is air- and moisture-sensitive due to its phosphine moiety. Best practices include:

Q. What spectroscopic techniques are most effective for characterizing this compound?

- ³¹P NMR : Primary tool for confirming phosphine oxidation state (δ ~100-120 ppm for P(III) species).

- IR Spectroscopy : Detect P–O and P–C stretches (950–1050 cm⁻¹ and 650–750 cm⁻¹, respectively).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺). Cross-reference data with NIST Chemistry WebBook for validation .

Advanced Research Questions

Q. How does the steric bulk of tert-butyl groups influence the coordination chemistry of this compound in catalytic systems?

The tert-butyl groups create a sterically hindered environment, which:

- Enhances Selectivity : Prevents undesired side reactions in transition-metal catalysis (e.g., Suzuki-Miyaura couplings).

- Modulates Electronic Effects : Electron-donating tert-butyl groups increase electron density at the phosphorus center, enhancing ligand-metal bonding efficiency. Researchers should compare catalytic activity with less bulky analogs (e.g., triphenylphosphine) using kinetic studies and X-ray crystallography to map steric parameters .

Q. What strategies resolve contradictions in reported catalytic efficiencies of this compound across studies?

Discrepancies often arise from:

- Purity Variability : Trace oxidation products (e.g., phosphine oxides) can inhibit catalysis. Validate purity via ³¹P NMR and elemental analysis.

- Reaction Conditions : Differences in solvent polarity, temperature, or metal precursors (e.g., Pd vs. Ni) drastically alter outcomes. Mitigation: Replicate experiments using standardized protocols (e.g., inert atmosphere, degassed solvents) and report detailed metadata .

Q. Can this compound act as a stabilizer in polymer formulations, and how does its performance compare to commercial antioxidants?

While not directly studied for this compound, structurally similar tert-butylphosphites (e.g., Tris(2,4-di-tert-butylphenyl) Phosphate) are known antioxidants. Key mechanisms include:

- Radical Scavenging : Neutralizes peroxy radicals via hydrogen abstraction.

- Synergistic Effects : Combine with phenolic antioxidants for enhanced stability. Researchers should conduct accelerated aging tests (e.g., TGA, DSC) under oxidative conditions and compare retention of mechanical properties against benchmarks like Ultranox™ 626 .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.